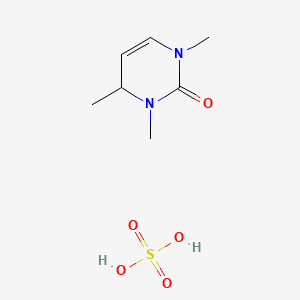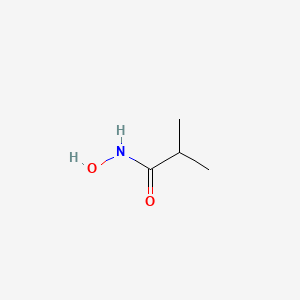
2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1)
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1), commonly known as Thiamine Monophosphate Sulfate (TMP-SMX), is a chemical compound with a molecular formula C9H14N2O5PS. It is a derivative of thiamine, also known as vitamin B1, and is used in scientific research as a metabolic precursor for thiamine. TMP-SMX is synthesized using a simple and efficient method, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of TMP-SMX is not fully understood, but it is believed to act as a metabolic precursor for thiamine. Thiamine is converted to thiamine pyrophosphate (TPP), which is an essential cofactor for many enzymes involved in carbohydrate metabolism. TMP-SMX is converted to TMP, which is then converted to TPP. This conversion is catalyzed by thiamine diphosphokinase, which is regulated by the availability of thiamine. Thus, TMP-SMX can increase the availability of TPP and enhance carbohydrate metabolism.
Biochemical and physiological effects:
TMP-SMX has been shown to have various biochemical and physiological effects. It can enhance carbohydrate metabolism by increasing the availability of TPP. It can also improve the function of the nervous system by enhancing the synthesis of acetylcholine, a neurotransmitter that is essential for cognitive function. Additionally, TMP-SMX has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
TMP-SMX has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily assessed using standard analytical techniques. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, TMP-SMX has some limitations. It is water-soluble, which can limit its use in some experiments. Additionally, its effects on cellular metabolism can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on TMP-SMX. One area of interest is the role of TMP-SMX in thiamine deficiency and related disorders. Another area of interest is the potential therapeutic applications of TMP-SMX, particularly in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanism of action of TMP-SMX and its effects on cellular metabolism.
Wissenschaftliche Forschungsanwendungen
TMP-SMX is widely used in scientific research as a metabolic precursor for thiamine. Thiamine is an essential cofactor for many enzymes involved in carbohydrate metabolism, and its deficiency can lead to various disorders, including beriberi and Wernicke-Korsakoff syndrome. TMP-SMX is used to study the metabolic pathways of thiamine and its derivatives, and to investigate the effects of thiamine deficiency on cellular metabolism.
Eigenschaften
IUPAC Name |
sulfuric acid;1,3,4-trimethyl-4H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.H2O4S/c1-6-4-5-8(2)7(10)9(6)3;1-5(2,3)4/h4-6H,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXJWQEMLTVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CN(C(=O)N1C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885221 | |
| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
CAS RN |
22946-41-4 | |
| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22946-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022946414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-1,3,4-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-3,4-dihydro-1,3,4-trimethyl-2-oxopyrimidinediylium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)



![9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B3369168.png)







![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
![4H,6H-Dithieno[3,4-c:3',4'-e]oxepin](/img/structure/B3369286.png)